Cas no 1189097-37-7 (Potassium (3-bromo-5-methylphenyl)trifluoroborate)

Potassium (3-bromo-5-methylphenyl)trifluoroborate 化学的及び物理的性質
名前と識別子
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- potassium (3-bromo-5-methylphenyl)trifluoroboranuide
- 1189097-37-7
- EN300-27126622
- Potassium (3-bromo-5-methylphenyl)trifluoroborate
-
- インチ: 1S/C7H6BBrF3.K/c1-5-2-6(8(10,11)12)4-7(9)3-5;/h2-4H,1H3;/q-1;+1
- InChIKey: LJZDPTVVOPPOPH-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C)C=C([B-](F)(F)F)C=1.[K+]
計算された属性
- せいみつぶんしりょう: 275.93351g/mol
- どういたいしつりょう: 275.93351g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 164
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
Potassium (3-bromo-5-methylphenyl)trifluoroborate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27126622-0.25g |
potassium (3-bromo-5-methylphenyl)trifluoroboranuide |
1189097-37-7 | 95.0% | 0.25g |
$393.0 | 2025-03-20 | |
Enamine | EN300-27126622-0.1g |
potassium (3-bromo-5-methylphenyl)trifluoroboranuide |
1189097-37-7 | 95.0% | 0.1g |
$376.0 | 2025-03-20 | |
Enamine | EN300-27126622-10.0g |
potassium (3-bromo-5-methylphenyl)trifluoroboranuide |
1189097-37-7 | 95.0% | 10.0g |
$1839.0 | 2025-03-20 | |
Enamine | EN300-27126622-0.5g |
potassium (3-bromo-5-methylphenyl)trifluoroboranuide |
1189097-37-7 | 95.0% | 0.5g |
$410.0 | 2025-03-20 | |
Enamine | EN300-27126622-0.05g |
potassium (3-bromo-5-methylphenyl)trifluoroboranuide |
1189097-37-7 | 95.0% | 0.05g |
$359.0 | 2025-03-20 | |
Enamine | EN300-27126622-2.5g |
potassium (3-bromo-5-methylphenyl)trifluoroboranuide |
1189097-37-7 | 95.0% | 2.5g |
$838.0 | 2025-03-20 | |
Enamine | EN300-27126622-5.0g |
potassium (3-bromo-5-methylphenyl)trifluoroboranuide |
1189097-37-7 | 95.0% | 5.0g |
$1240.0 | 2025-03-20 | |
Enamine | EN300-27126622-1.0g |
potassium (3-bromo-5-methylphenyl)trifluoroboranuide |
1189097-37-7 | 95.0% | 1.0g |
$428.0 | 2025-03-20 |
Potassium (3-bromo-5-methylphenyl)trifluoroborate 関連文献
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
Potassium (3-bromo-5-methylphenyl)trifluoroborateに関する追加情報
Potassium (3-bromo-5-methylphenyl)trifluoroborate: A Comprehensive Overview
Potassium (3-bromo-5-methylphenyl)trifluoroborate, with the CAS number 1189097-37-7, is a highly specialized compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of the trifluoroborate anion, which has been extensively studied for its unique electronic properties and reactivity. The 3-bromo-5-methylphenyl group attached to the trifluoroborate core introduces additional functionality, making this compound a versatile building block in modern chemical research.
Recent studies have highlighted the importance of trifluoroborate compounds in various applications, including catalysis, drug discovery, and the development of advanced materials. The 3-bromo-5-methylphenyl substituent in this compound plays a crucial role in modulating its electronic properties, making it an ideal candidate for use in π-electron-rich environments. This feature has been exploited in recent research to enhance the efficiency of organic photovoltaic devices, where the compound acts as an electron acceptor.
The synthesis of Potassium (3-bromo-5-methylphenyl)trifluoroborate involves a multi-step process that typically begins with the preparation of the corresponding phenylboronic acid. This is followed by bromination at the 3-position and methylation at the 5-position, which are critical steps for achieving the desired regioselectivity. The final step involves treatment with potassium fluoride to form the trifluoroborate salt. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.
In terms of applications, Potassium (3-bromo-5-methylphenyl)trifluoroborate has found extensive use in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. Its ability to facilitate these reactions under mild conditions has made it a preferred choice for synthesizing complex aromatic systems. Moreover, its role as a precursor in the synthesis of biaryl compounds has been well-documented in recent publications, underscoring its importance in drug discovery efforts.
Another emerging area of application for this compound is in materials science, where it is being explored as a component in organic semiconductors. The combination of its electron-deficient trifluoroborate core and electron-rich aryl group creates a unique balance of electronic properties that are highly desirable for semiconductor applications. Recent studies have demonstrated its potential as an active layer material in field-effect transistors (FETs), where it exhibits excellent charge transport characteristics.
From a sustainability perspective, researchers are increasingly focusing on developing greener synthesis routes for Potassium (3-bromo-5-methylphenyl)trifluoroborate. This includes the use of recyclable solvents and catalysts, as well as minimizing waste generation during the production process. These efforts align with global initiatives to promote environmentally friendly chemical manufacturing practices.
In conclusion, Potassium (3-bromo-5-methylphenyl)trifluoroborate represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique electronic properties and functional versatility make it an invaluable tool for chemists and materials scientists alike. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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